N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a thiazole ring and a piperidinyl sulfonyl group. The thiazole moiety is further modified with a 5-methylfuran-2-yl substituent, while the piperidine ring is methylated at the 4-position. Its structural complexity arises from the integration of heterocyclic (thiazole, furan) and sulfonamide pharmacophores, which are common in medicinal chemistry for optimizing drug-like properties.
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-9-11-24(12-10-14)30(26,27)17-6-4-16(5-7-17)20(25)23-21-22-18(13-29-21)19-8-3-15(2)28-19/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJATXHLLXNHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that incorporates a thiazole ring, a furan moiety, and a sulfonamide group. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have been shown to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which can lead to cell lysis and death in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurotransmission by hydrolyzing acetylcholine, and inhibiting this enzyme can enhance cholinergic signaling, making it a target for treating conditions like Alzheimer's disease. In vitro studies have demonstrated that similar thiazole-containing compounds exhibit promising AChE inhibitory activity with IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
-
Antimicrobial Activity :
- Disruption of bacterial cell wall synthesis through binding to PBPs.
- Induction of oxidative stress in bacterial cells leading to cell death.
-
Enzyme Inhibition :
- Competitive inhibition of AChE by binding to the active site, preventing substrate access.
- Protein-Ligand Interactions :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| AChE Inhibition | Competitive inhibition | |
| Protein Interactions | Modulation of signaling pathways |
Case Study: Antimicrobial Efficacy Against MRSA
A study conducted on various thiazole derivatives revealed that compounds structurally related to this compound exhibited significant antibacterial activity against MRSA strains. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), highlighting the compound's potential as a lead structure for developing new antibiotics .
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target enzymes such as AChE. These studies suggest that the compound forms stable interactions with key residues in the active site, providing insights into its mechanism of action and guiding further optimization for enhanced efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in treating various medical conditions. Notably, it has been linked to the modulation of REV-ERB receptors, which play a crucial role in regulating circadian rhythms and metabolic processes.
Circadian Rhythm Disorders
Research indicates that compounds affecting REV-ERB receptors can be beneficial in managing circadian rhythm disorders. By modulating these receptors, the compound may help restore normal sleep-wake cycles and improve overall metabolic health .
Metabolic Disorders
The compound shows promise in treating metabolic disorders such as obesity and diabetes. Studies have demonstrated that modulation of REV-ERB receptors can influence lipid metabolism and insulin sensitivity, making it a candidate for further investigation in obesity management .
Pharmacological Insights
The pharmacological profile of N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suggests a multifaceted approach to treatment.
Antidepressant Effects
Preliminary studies indicate that this compound may exhibit antidepressant-like effects, potentially through its action on circadian rhythms and metabolic pathways that are often disrupted in depressive disorders .
Anti-inflammatory Properties
There is emerging evidence supporting the anti-inflammatory properties of this compound, which could be beneficial in treating autoimmune conditions. The modulation of specific signaling pathways involved in inflammation may provide therapeutic avenues for conditions like rheumatoid arthritis or lupus .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings.
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated efficacy in improving sleep quality in patients with insomnia when administered as part of a treatment regimen. | Suggests potential for use in sleep disorders. |
| Study 2 | Showed significant weight loss and improved insulin sensitivity in obese animal models treated with compounds affecting REV-ERB receptors. | Highlights possible use in obesity management. |
| Study 3 | Reported reduction in inflammatory markers in patients with chronic inflammatory diseases after treatment with related compounds. | Indicates potential for anti-inflammatory therapies. |
Comparison with Similar Compounds
Key Observations:
Thiazole Substituents: The target compound’s 5-methylfuran-2-yl group introduces an oxygen-containing heterocycle, which may enhance solubility compared to the halogenated (2D291) or purely aromatic (2E151) substituents. Furan rings are known to influence metabolic stability and binding interactions via hydrogen bonding .
Piperidine Modifications :
- The 4-methylpiperidin-1-yl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility.
- 2E151’s 4-propylpiperidin-1-yl substituent introduces greater hydrophobicity, which may prolong half-life but reduce aqueous solubility. This aligns with its role in enhancing adjuvant activity with MPLA .
For example, bromine in 2D291 may stabilize interactions with transcription factors like NF-κB, whereas methyl groups in 2E151 could optimize hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
